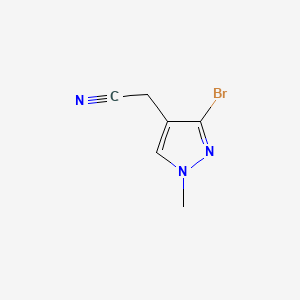![molecular formula C8H15ClN2O2 B13463279 (3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)
(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions.
Introduction of the Pyrrolidine Ring: The azetidine intermediate is then reacted with a pyrrolidine derivative, often under basic conditions, to form the desired compound.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the azetidine or pyrrolidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol: The free base form of the compound.
(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol acetate: An acetate salt form with different solubility properties.
Uniqueness
The hydrochloride salt form of (3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol is unique due to its enhanced solubility in water, making it more suitable for aqueous applications. Additionally, the specific arrangement of the azetidine and pyrrolidine rings imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H15ClN2O2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
[(2R)-azetidin-2-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-6-2-4-10(5-6)8(12)7-1-3-9-7;/h6-7,9,11H,1-5H2;1H/t6-,7+;/m0./s1 |
InChI Key |
KJRUDFZPYVUKBB-UOERWJHTSA-N |
Isomeric SMILES |
C1CN[C@H]1C(=O)N2CC[C@@H](C2)O.Cl |
Canonical SMILES |
C1CNC1C(=O)N2CCC(C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
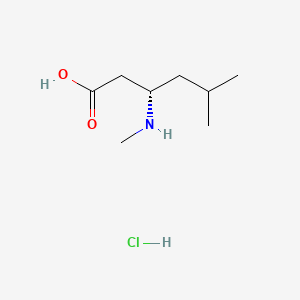
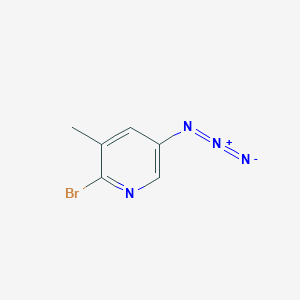
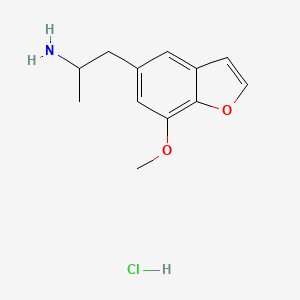

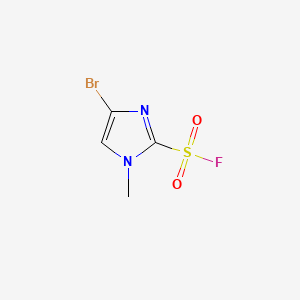

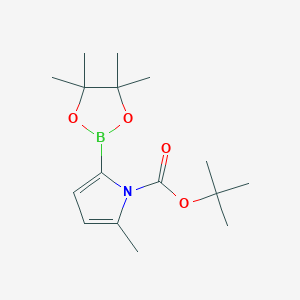
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)
![7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13463276.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)

